molecular formula C25H24BrNO B5229572 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol

4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol

Cat. No. B5229572
M. Wt: 434.4 g/mol
InChI Key: HSXJLGZQGHUQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol, also known as BPAM-FM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidinol family of compounds and is commonly used as a research tool in the fields of neuroscience and pharmacology. In

Scientific Research Applications

4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been extensively studied for its potential applications in scientific research. One of the main areas of research involves the study of neurotransmitter receptors in the brain. 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been shown to selectively activate the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This selective activation has led to the development of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol as a potential tool for studying the role of the dopamine D1 receptor in these processes.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol involves the selective activation of the dopamine D1 receptor. This activation leads to an increase in the production of cyclic adenosine monophosphate (cAMP), which is involved in the regulation of cellular processes such as gene expression and protein synthesis. The selective activation of the dopamine D1 receptor by 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been shown to have a number of physiological effects, including the regulation of motor function, reward, and motivation.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has been shown to have a number of biochemical and physiological effects. In addition to its selective activation of the dopamine D1 receptor, 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol has also been shown to have an effect on the levels of other neurotransmitters such as serotonin and norepinephrine. These effects have led to the development of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol as a potential tool for studying the role of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is its selective activation of the dopamine D1 receptor. This selectivity allows researchers to study the role of this receptor in specific processes without affecting other receptors or neurotransmitters. However, one of the limitations of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.

Future Directions

There are a number of future directions for the study of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol. One area of research involves the development of more selective and potent compounds that can be used to study the role of the dopamine D1 receptor in greater detail. Another area of research involves the study of the effects of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol on other neurotransmitter systems in the brain. Additionally, the development of new techniques for studying the physiological effects of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol could lead to a better understanding of its potential applications in scientific research.
Conclusion:
In conclusion, 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective activation of the dopamine D1 receptor has led to its development as a potential tool for studying the role of this receptor in specific processes. While there are limitations to its use, the future directions for the study of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol hold promise for a better understanding of its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol involves a multi-step process that requires advanced knowledge of organic chemistry. The first step in the synthesis involves the reaction of 4-bromoaniline with 9H-fluorene-2-carbaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the desired product, 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol. The synthesis of 4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)-4-piperidinol is a complex process that requires careful attention to detail and strict adherence to safety protocols.

properties

IUPAC Name

4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24BrNO/c26-22-8-6-21(7-9-22)25(28)11-13-27(14-12-25)17-18-5-10-24-20(15-18)16-19-3-1-2-4-23(19)24/h1-10,15,28H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXJLGZQGHUQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-1-(9H-fluoren-2-ylmethyl)piperidin-4-ol

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